molecular formula C16H21N5O2 B2428955 (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034478-14-1

(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2428955
CAS No.: 2034478-14-1
M. Wt: 315.377
InChI Key: SMYBTOVFCCJZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a novel chemical compound designed for research purposes, featuring a complex structure that integrates pyridazine, pyrrolidine, and pyrazole motifs. These heterocyclic scaffolds are frequently investigated in medicinal chemistry for their potential to interact with biologically relevant targets . Compounds with similar structural features are being explored in early-stage research for their inhibitory activity against various enzymes, such as cGAS (cyclic GMP-AMP synthase) . The cGAS-STING signaling pathway is a crucial component of the innate immune system, and its dysregulation is implicated in the pathogenesis of several autoimmune and inflammatory diseases, including Systemic Lupus Erythematosus (SLE), Aicardi-Goutieres Syndrome (AGS), and Rheumatoid Arthritis . Research into small molecule inhibitors of this pathway represents a cutting-edge area of immunology and drug discovery . Additionally, the distinct molecular architecture of this compound, particularly the methanone linker connecting two heterocyclic systems, makes it a valuable intermediate for chemical biology studies. Researchers can utilize it to probe protein-protein interactions, develop structure-activity relationship (SAR) models, or as a precursor in the synthesis of more complex chemical entities for high-throughput screening campaigns .

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-10-5-6-14(18-17-10)23-13-7-8-21(9-13)16(22)15-11(2)19-20(4)12(15)3/h5-6,13H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYBTOVFCCJZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can be achieved through several steps:

  • Formation of the 6-methylpyridazin-3-yl group:

    • This involves the methylation of pyridazine using methylating agents such as methyl iodide in the presence of a base.

  • Attachment to the pyrrolidine ring:

    • The 6-methylpyridazin-3-yl group can then be reacted with pyrrolidine under conditions that promote nucleophilic substitution.

  • Formation of the 1H-pyrazol-4-yl group:

    • This involves the alkylation of pyrazole using suitable alkylating agents such as 1,3,5-trimethylchloride.

  • Linking the groups:

    • The final step involves connecting the various functional groups through a carbonyl linkage. This typically requires the use of a carbonylating agent such as phosgene or triphosgene under controlled conditions to ensure the formation of the desired methanone compound.

Industrial Production Methods:

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

  • Use of automated synthesis machines to ensure precise control over reaction conditions.

  • Implementation of continuous flow reactors to improve reaction efficiency and scalability.

  • Optimization of purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups attached to the pyrazol-4-yl group. Common oxidizing agents like potassium permanganate or chromium trioxide may be used.

  • Reduction:

    • Reduction reactions can target the methanone group, converting it to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution:

    • The compound's aromatic rings may participate in electrophilic or nucleophilic substitution reactions. Reagents like halogens or nucleophiles such as sodium ethoxide can be employed.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogens, sodium ethoxide

Major Products:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Activities:
The presence of heterocycles in the compound may enhance its interaction with biological targets, making it a candidate for further investigation in drug development. Compounds with similar structures have been associated with various pharmacological effects, including:

  • Antioxidant Activity: Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, some pyrazole derivatives have shown effectiveness in scavenging free radicals and inhibiting lipid peroxidation .
  • Protein Kinase Inhibition: The compound's structural components resemble those found in known protein kinase inhibitors. A study focused on pyrido[3,4-g]quinazolines demonstrated the importance of molecular shape in maintaining inhibitory potency against certain kinases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
Protein Kinase InhibitionPotential inhibitor for various kinases
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Synthesis and Derivative Development

The synthesis of the compound involves multiple steps that can be optimized to enhance yield and purity. The synthetic pathways typically include:

  • Formation of the Pyrrolidine Ring: This step may involve the reaction of appropriate precursors under controlled conditions to ensure the correct stereochemistry.
  • Introduction of Heterocycles: Incorporating the pyridazine and pyrazole moieties through specific reactions such as nucleophilic substitutions or cyclizations.
  • Finalization through Functionalization: Modifying functional groups to enhance solubility and bioavailability.

Case Study: Synthesis Optimization
A recent study detailed the synthesis of a related compound using Grignard reagents to facilitate the formation of key intermediates, which were then evaluated for their biological activity . This approach highlights the importance of optimizing synthetic routes to develop compounds with desired pharmacological profiles.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Techniques such as:

  • Molecular Docking Studies: These studies can predict how the compound binds to specific proteins.
  • In Vitro Assays: Testing the compound's efficacy in cell lines to determine its biological activity.

Table 2: Techniques for Interaction Studies

TechniquePurpose
Molecular DockingPredict binding affinity to target proteins
In Vitro Biological AssaysEvaluate efficacy against cancer cell lines

Mechanism of Action

The compound's mechanism of action would depend on its interaction with specific molecular targets. Potential mechanisms include:

  • Binding to enzyme active sites: Inhibiting or modulating enzyme activity.

  • Interaction with receptors: Altering receptor signaling pathways.

  • Modulation of protein-protein interactions: Affecting cellular processes.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways.

  • Receptors on cell surfaces.

  • Intracellular signaling proteins.

Comparison with Similar Compounds

  • (3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

  • (3-((6-fluoropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Uniqueness:

  • The presence of the 6-methylpyridazin-3-yl group in the compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone distinguishes it from other similar compounds, potentially conferring unique chemical and biological properties.

This exploration of the compound this compound highlights its potential significance in various fields of research and industry Its multifaceted nature invites further investigation to fully elucidate its properties and applications

Biological Activity

The compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , identified by its CAS number 2034477-17-1 , is part of a class of compounds that exhibit diverse biological activities. This article aims to explore its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C14H15N3O2C_{14}H_{15}N_{3}O_{2}, with a molecular weight of approximately 289.35 g/mol . The structure features a pyrrolidine ring, a pyridazine moiety, and a pyrazole component, which are known to contribute to various biological activities.

Antimicrobial Properties

Pyrazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds within this class can exhibit:

  • Antibacterial activity against various strains of bacteria.
  • Antifungal properties , effective against fungi such as Candida and Aspergillus species.

Preliminary investigations into the biological activity of the target compound suggest it may possess similar properties, although direct evidence is still needed .

Neuropharmacological Effects

The compound's structural components indicate potential interactions with neurotransmitter systems. Specifically:

  • GABA Receptor Modulation : Compounds similar to this structure have been identified as positive allosteric modulators (PAMs) of GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This could imply anxiolytic or anticonvulsant properties .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related pyrazole and pyridazine derivatives:

  • Antitumor Synergy : A study demonstrated that combining pyrazole derivatives with doxorubicin significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination showed a synergistic effect, particularly in cells resistant to conventional chemotherapy .
  • Mechanistic Insights : Research into the mechanism of action for similar compounds suggests they may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G1 phase, leading to reduced tumor growth .
  • In Vivo Efficacy : In animal models, pyrazole derivatives have shown promise in reducing tumor size and improving survival rates when administered alongside standard chemotherapeutics .

Summary Table of Biological Activities

Activity TypeEvidence LevelNotes
AntitumorModerateRelated compounds show inhibition of cancer cell lines.
AntimicrobialModerateExhibits activity against bacteria and fungi.
NeuropharmacologicalPreliminaryPotential GABA_A receptor modulation indicated.

Q & A

Q. Table 1: Synthetic Conditions from Literature

SolventTemperatureTime (h)Yield (%)Purification MethodSource ID
EthanolReflux5–785–90Recrystallization (EtOH)
XyleneReflux25–3088–92Column Chromatography
DMF:EtOH (1:1)AmbientRecrystallization

Advanced: How can reaction conditions be optimized to improve yield during scale-up?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalysis : Adding triethylamine (TEA) neutralizes HCl byproducts, improving reaction efficiency .
  • Stoichiometry : Maintain a 1:1 molar ratio of pyridazine and pyrazole precursors to minimize dimerization .
  • Temperature Control : Gradual heating (e.g., 60°C → reflux) prevents thermal degradation of sensitive intermediates .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyridazine (δ 8.1–8.5 ppm) and pyrazole (δ 2.1–2.5 ppm for methyl groups) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from the pyrrolidine bridge .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 465 for derivatives) .

Advanced: How can researchers resolve discrepancies in NMR data for derivatives?

Methodological Answer:

  • Variable Temperature NMR : Mitigate signal broadening caused by conformational flexibility in the pyrrolidine ring .
  • Isotopic Labeling : Use deuterated analogs to track exchangeable protons (e.g., hydroxyl or amine groups) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Protect from light (UV-sensitive due to conjugated heterocycles) .
    • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methanone group .
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis of the ester or carbonyl groups .

Advanced: What computational methods validate the molecular geometry?

Methodological Answer:

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., pyridazine C-N = 1.33 Å, pyrazole C-C = 1.39 Å) .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets; compare with experimental data .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in crystal packing) .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • Chromatography :
    • TLC (Rf = 0.5–0.7 in CHCl₃:CH₃OH) .
    • HPLC (C18 column, acetonitrile:H₂O gradient) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 62.1%, H 5.8%, N 18.9%) .

Advanced: What strategies mitigate byproduct formation during coupling?

Methodological Answer:

  • Coupling Agents : Use EDCI/HOBt to activate carbonyl groups, reducing unwanted esterification .
  • Stepwise Synthesis : Isolate intermediates (e.g., pyridazine-O-pyrrolidine) before introducing the pyrazole group .
  • Byproduct Monitoring : LC-MS identifies dimers or hydrolyzed products; optimize reaction time to ≤8 hours .

Advanced: How to study environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose to buffered solutions (pH 4–9) at 37°C; monitor via LC-MS for breakdown products (e.g., pyridazine fragments) .
  • Photodegradation : Use UV light (254 nm) to assess photooxidation of the methanone group .

Basic: What biological assays are suitable for screening bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases or proteases (IC₅₀ via fluorescence assays) .
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.